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Cat. No.: B186944

An In-depth Technical Guide to the Physical Characteristics of 2,6-Dimethyl-4-nitropyridine 1-
oxide

Introduction

2,6-Dimethyl-4-nitropyridine 1-oxide (DM-4-NPO) is a heterocyclic organic compound of
significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-
oxide, its unique electronic and structural properties, conferred by the electron-withdrawing
nitro group and the electron-donating N-oxide functional group, make it a valuable intermediate
in the synthesis of more complex molecules. For researchers, scientists, and drug development
professionals, a thorough understanding of its physical characteristics is not merely academic;
it is a fundamental prerequisite for its effective handling, characterization, and application in
synthetic protocols and formulation studies.

This guide provides a comprehensive overview of the core physical characteristics of DM-4-
NPO, moving beyond a simple datasheet to explain the causality behind these properties and
the experimental methodologies used to determine them. The information presented herein is
synthesized from authoritative sources to ensure technical accuracy and provide field-proven
insights.

General Physicochemical Properties
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The fundamental physicochemical properties of a compound provide the initial dataset for any
researcher. These values dictate storage conditions, solvent selection, and analytical
approaches. The key properties for 2,6-Dimethyl-4-nitropyridine 1-oxide are summarized
below.

Property Value Source(s)
CAS Number 4808-64-4 [1]
Molecular Formula C7HsN20s3 [1]
Molecular Weight 168.15 g/mol [1][2]
Appearance Crystalline solid [3114]
Melting Point 163-164 °C [1112]
Boiling Point 413.8-1 40.0 °C at 760 mmHg 2]
(Predicted)
Density 1.3+ 0.1 g/cm? (Predicted) [2]

The high melting point is indicative of a stable crystalline lattice with significant intermolecular
forces, a topic explored further in the section on crystal structure. The predicted high boiling
point suggests low volatility under standard conditions.

Solubility Profile: A Critical Parameter for
Application

Solubility is a critical physical property, especially in drug development, as it directly influences
bioavailability and formulation strategies. While specific quantitative solubility data for DM-4-
NPO in a wide range of solvents is not readily available in the literature, a standardized
methodology for its determination is crucial for any laboratory application.

Factors Influencing Solubility

The solubility of DM-4-NPO is governed by its molecular structure:
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o Polarity: The presence of the highly polar N-oxide and nitro groups imparts a significant
dipole moment to the molecule, suggesting solubility in polar solvents.

» Hydrogen Bonding: The oxygen atoms of both the N-oxide and nitro groups can act as
hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[5]

e Aromatic System: The pyridine ring provides a nonpolar surface area, allowing for some
solubility in less polar organic solvents.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

The shake-flask method is a robust and widely accepted technique for determining the
equilibrium solubility of a solid compound.[6][7] The objective is to create a saturated solution at
a constant temperature and then measure the concentration of the dissolved solid.

Methodology:

e Preparation: Add an excess amount of crystalline DM-4-NPO to a known volume of the
selected solvent (e.g., water, ethanol, dichloromethane) in a sealed vial or flask. The
presence of undissolved solid is essential to ensure saturation.[7]

» Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath
set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.[7]

o Sample Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the
sample through a syringe filter (e.g., 0.45 um) to remove all solid particles. This step is
critical to avoid artificially high results.[6]

¢ Analysis: Quantify the concentration of DM-4-NPO in the clear, filtered solution using a
validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or
UV-Vis Spectroscopy, against a calibration curve of known concentrations.

o Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity
(mol/L).
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Caption: Workflow for Shake-Flask Solubility Determination.

Crystalline and Molecular Structure

Theoretical and computational studies, supported by experimental data from related
compounds, provide deep insights into the molecular geometry and solid-state packing of DM-
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4-NPO.[8][9] These structural characteristics are the direct cause of its macroscopic physical
properties.

Molecular Geometry

Density Functional Theory (DFT) calculations have been employed to determine the optimized
molecular structure of 2,6-dimethyl-4-nitropyridine N-oxide.[8][10] These studies show that the
pyridine ring is largely planar. The nitro group is also nearly coplanar with the ring, which allows
for maximal electronic conjugation between the electron-withdrawing nitro group and the Tt-
system of the pyridine N-oxide.[11] This planarity and extended conjugation are key to the
molecule's electronic properties and reactivity.

X-ray Crystallography

The definitive method for determining the solid-state structure is single-crystal X-ray diffraction.
This technique provides precise measurements of bond lengths, bond angles, and the
arrangement of molecules within the crystal lattice. For related nitropyridine N-oxides, studies
have revealed herringbone packing patterns and intermolecular interactions, such as C-H---O
hydrogen bonds and 1t—t stacking, which stabilize the crystal lattice.[11][12] These strong,
directional intermolecular forces are responsible for the compound's relatively high melting
point and thermal stability.
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Caption: Relationship between molecular and bulk properties.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.researchgate.net/publication/51461515_A_characterization_study_on_26-dimethyl-4-nitropyridine_N-oxide_by_density_functional_theory_calculations
https://pubmed.ncbi.nlm.nih.gov/21723183/
https://www.researchgate.net/publication/51461515_A_characterization_study_on_26-dimethyl-4-nitropyridine_N-oxide_by_density_functional_theory_calculations
https://www.researchgate.net/figure/The-molecular-structure-of-2-6-dimethyl-4-nitropyridine-N-oxide_fig1_51461515
https://pmc.ncbi.nlm.nih.gov/articles/PMC4647420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4647420/
https://www.researchgate.net/publication/257584593_Crystal_structure_of_246-trinitropyridine_and_its_N-oxide
https://www.benchchem.com/product/b186944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of
2,6-Dimethyl-4-nitropyridine 1-oxide. Each technique provides a unique piece of the
structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is used to confirm the number and connectivity of
hydrogen atoms. For DM-4-NPO, one would expect to see distinct signals for the two
equivalent methyl groups (a singlet integrating to 6H) and the two equivalent aromatic
protons on the pyridine ring (a singlet integrating to 2H). The chemical shifts of these protons
are influenced by the electronic effects of the nitro and N-oxide groups.

e 13C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
[13] For the symmetric DM-4-NPO, four distinct signals are expected: one for the two
equivalent methyl carbons, one for the two carbons adjacent to the nitrogen (C2/C6), one for
the two carbons meta to the nitrogen (C3/C5), and one for the carbon bearing the nitro group
(C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their
characteristic vibrational frequencies.[9]

N-O Stretch (N-oxide): A strong absorption band typically appears in the 1200-1300 cm~1
region.

e NO: Stretches (Nitro group): Two strong absorption bands are characteristic of the nitro
group: an asymmetric stretch around 1500-1560 cm~* and a symmetric stretch around 1345-
1385 cm~1.

e Aromatic C=C and C=N Stretches: These appear in the 1400-1600 cm~1 region.

e C-H Stretches: Aromatic C-H stretches appear above 3000 cm~1, while aliphatic C-H
stretches from the methyl groups appear just below 3000 cm—1.
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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The extended conjugated system of DM-4-NPQO, involving the pyridine ring, N-oxide, and nitro
group, results in absorption in the UV region. Studies on the related 4-nitropyridine N-oxide
show a strong solvatochromic effect, with absorption maxima in the 330-355 nm range,
indicating that the electronic structure is sensitive to the solvent environment.[5][14] A similar
behavior would be expected for DM-4-NPO.
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Caption: General workflow for spectroscopic characterization.

Thermal Stability and Safety
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Safety data sheets provide critical information regarding the stability and handling of chemical
compounds. For 2,6-Dimethyl-4-nitropyridine 1-oxide, the following should be noted:

» Conditions to Avoid: Heat, flames, and sparks should be avoided to prevent thermal
decomposition.[15]

o Materials to Avoid: Strong oxidizing agents can react exothermically with the compound.[15]

e Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of
nitrogen oxides and carbon monoxide.[15]

These precautions are standard for nitroaromatic compounds and highlight the importance of
handling the material in a well-ventilated chemical fume hood and using appropriate personal
protective equipment.

Conclusion

The physical characteristics of 2,6-Dimethyl-4-nitropyridine 1-oxide—from its high-melting
crystalline nature to its distinct spectroscopic signature—are a direct consequence of its
molecular structure. The interplay between the pyridine N-oxide moiety and the dimethyl and
nitro substituents creates a stable, highly functionalized molecule. For the intended audience of
researchers and developers, this guide has contextualized these properties, providing not only
the "what" but also the "why," alongside the standard experimental frameworks used for their
determination. This foundational knowledge is paramount for the confident and effective use of
this versatile chemical intermediate in advancing scientific discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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